3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound that features a triazolopyridazine core
Preparation Methods
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyridazine core, followed by the introduction of the methoxy group and the benzimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological system being studied. Detailed studies are required to elucidate the exact molecular interactions and pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide stands out due to its unique structural features and reactivity. Similar compounds include:
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT)
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H21N7O2/c1-25-14-6-4-3-5-13(14)21-15(25)11-12-20-18(27)9-7-16-22-23-17-8-10-19(28-2)24-26(16)17/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,20,27) |
InChI Key |
OJIVTHNTJJLICM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
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